[3-(Pentafluoro-lambda6-sulfanyl)phenyl]methanamine hydrochloride
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Overview
Description
[3-(Pentafluoro-lambda6-sulfanyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C7H8F5NS·HCl and a molecular weight of 269.67 g/mol . It is characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is typically found in a powdered form and is used in various scientific research applications .
Mechanism of Action
Mode of Action
It’s known that the pentafluorosulfanyl group is highly electronegative and can form strong bonds with other atoms, which could influence its interaction with its targets .
Pharmacokinetics
It’s known that tertiary aliphatic amines like methenamine can be biotransformed into tertiary amine oxides , which might provide some insight into the metabolism of this compound.
Result of Action
The molecular and cellular effects of (3-(Pentafluoro-l6-sulfanyl)phenyl)methanamine hydrochloride’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
The action environment of (3-(Pentafluoro-l6-sulfanyl)phenyl)methanamine hydrochloride can be influenced by various factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s reactivity could be influenced by the presence of other chemical groups .
Preparation Methods
The synthesis of [3-(Pentafluoro-lambda6-sulfanyl)phenyl]methanamine hydrochloride involves several steps. One common method includes the reaction of a pentafluoro-lambda6-sulfanyl benzene derivative with a suitable amine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
[3-(Pentafluoro-lambda6-sulfanyl)phenyl]methanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the pentafluoro-lambda6-sulfanyl group to other functional groups, such as thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[3-(Pentafluoro-lambda6-sulfanyl)phenyl]methanamine hydrochloride: has a wide range of applications in scientific research:
Comparison with Similar Compounds
[3-(Pentafluoro-lambda6-sulfanyl)phenyl]methanamine hydrochloride: can be compared with other similar compounds, such as:
[3-(Trifluoromethyl)phenyl]methanamine hydrochloride: This compound has a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group, resulting in different electronic properties and reactivity.
[3-(Chloromethyl)phenyl]methanamine hydrochloride:
The uniqueness of This compound lies in its pentafluoro-lambda6-sulfanyl group, which imparts distinct electronic and steric properties, making it valuable for specific research applications .
Properties
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDZIZKYMKLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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